1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
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Overview
Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a cyclopropylmethoxy group, and a p-tolyloxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyrrolidine intermediate with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative.
Attachment of the p-Tolyloxy Group: The final step involves the reaction of the cyclopropylmethoxy pyrrolidine with p-tolyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the p-tolyloxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a meta-tolyloxy group instead of a para-tolyloxy group.
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure but with an ortho-tolyloxy group instead of a para-tolyloxy group.
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-chlorophenoxy)ethanone: Similar structure but with a p-chlorophenoxy group instead of a p-tolyloxy group.
Uniqueness
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C17H23NO3 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C17H23NO3/c1-13-2-6-15(7-3-13)21-12-17(19)18-9-8-16(10-18)20-11-14-4-5-14/h2-3,6-7,14,16H,4-5,8-12H2,1H3 |
InChI Key |
AQNMYINQNBQQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OCC3CC3 |
Origin of Product |
United States |
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